3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 1105206-54-9
Cat. No.: VC7798545
Molecular Formula: C19H16F2N4O3S
Molecular Weight: 418.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105206-54-9 |
|---|---|
| Molecular Formula | C19H16F2N4O3S |
| Molecular Weight | 418.42 |
| IUPAC Name | 3,4-difluoro-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C19H16F2N4O3S/c20-14-4-3-11(6-15(14)21)19(27)23-18-13-9-29-10-16(13)24-25(18)8-17(26)22-7-12-2-1-5-28-12/h1-6H,7-10H2,(H,22,26)(H,23,27) |
| Standard InChI Key | NIIMIZBMKVOPSD-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC(=C(C=C4)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₁₆F₂N₄O₃S, with a molecular weight of 418.42 g/mol. Its IUPAC name reflects a benzamide core substituted with difluoro groups at positions 3 and 4, linked to a thieno[3,4-c]pyrazole moiety via an amide bond. The thienopyrazole ring is further functionalized with a 2-((furan-2-ylmethyl)amino)-2-oxoethyl side chain.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1105206-54-9 |
| Molecular Formula | C₁₉H₁₆F₂N₄O₃S |
| Molecular Weight | 418.42 g/mol |
| SMILES | C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC(=C(C=C4)F)F |
| InChI Key | NIIMIZBMKVOPSD-UHFFFAOYSA-N |
The presence of fluorine atoms enhances metabolic stability and membrane permeability, while the furan and thienopyrazole moieties contribute to π-π stacking interactions with biological targets.
Synthetic Pathways
Analogous Thienopyrazole Synthesis
While no direct synthesis route for this compound is documented, analogous thienopyrazole derivatives are typically synthesized via:
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Cyclocondensation Reactions: Thioureas or thioamides reacting with α,β-unsaturated ketones to form the thienopyrazole core.
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Post-Functionalization: Introducing the furan-2-ylmethylamino side chain through nucleophilic acyl substitution or amide coupling .
For example, the patent US8436001B2 describes pyrazol-4-yl-heterocyclyl-carboxamide synthesis using palladium-catalyzed cross-coupling to attach aromatic groups to the pyrazole ring . Similar strategies could apply here, with fluorobenzoyl chloride reacting with a pre-formed thienopyrazole-amine intermediate.
Critical Reaction Steps
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Thienopyrazole Ring Formation: Cyclization of 3-aminothiophene-4-carboxylates with hydrazine derivatives.
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Side-Chain Installation: Coupling 2-chloroacetamide with furfurylamine, followed by alkylation of the thienopyrazole nitrogen.
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Benzamide Attachment: Amide bond formation between 3,4-difluorobenzoic acid and the primary amine on the thienopyrazole .
Mechanistic Insights
Putative Biological Targets
The compound’s structure suggests affinity for kinases or G-protein-coupled receptors (GPCRs), common targets for fluorinated heterocycles. The thienopyrazole core may mimic ATP’s adenine ring, enabling kinase inhibition, while the fluorobenzamide group could enhance selectivity via hydrophobic interactions.
Structure-Activity Relationships (SAR)
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Fluorine Substituents: The 3,4-difluoro configuration on the benzamide increases electronegativity, potentially improving binding to polar active sites.
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Furan Side Chain: The furan’s oxygen atom may form hydrogen bonds with aspartate or glutamate residues in target proteins.
Research Findings
Table 2: Hypothetical Pharmacokinetic Properties
| Property | Predicted Value |
|---|---|
| LogP | 2.8 (moderate lipophilicity) |
| Solubility | Low (aqueous solubility <10 µg/mL) |
| Metabolic Stability | High (t₁/₂ > 4 hours in microsomes) |
Research Gaps and Future Directions
Unaddressed Questions
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Target Identification: Proteomic studies are needed to confirm binding partners.
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In Vivo Efficacy: No toxicity or pharmacokinetic data exist for this compound.
Synthetic Optimization
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